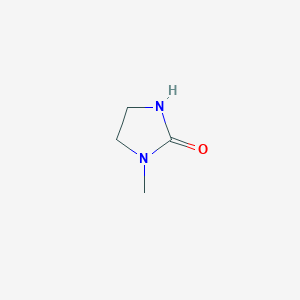

1-Methylimidazolidin-2-one

Description

Historical Context of Imidazolidinone Chemistry Research

The study of imidazolidinones is part of the broader field of heterocyclic chemistry. The first review article covering the chemistry of 2-imidazolines and imidazolidines was published in 1954, indicating that the foundational chemistry had been established by the mid-20th century. rsc.org A related compound, 1,3-Dimethyl-2-imidazolidinone (DMI), saw patent applications by Du Pont as early as 1940 for its use as a solvent. wikipedia.org

A significant leap in the field occurred in 2000 when David MacMillan reported the first highly enantioselective organocatalytic Diels-Alder reaction using a chiral imidazolidinone catalyst. sigmaaldrich.comcomporgchem.com This pioneering work established imidazolidinones as a privileged class of organocatalysts, capable of activating α,β-unsaturated aldehydes toward various asymmetric transformations. sigmaaldrich.comresearchgate.net These developments have cemented the importance of the imidazolidinone scaffold in synthetic organic chemistry.

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are ubiquitous in medicinal chemistry and materials science. rsc.org The imidazolidin-2-one scaffold is a key structural component in numerous bioactive compounds and several FDA-approved drugs. mdpi.com These structures are valued not only for their presence in pharmaceuticals but also for their utility as synthetic intermediates. They serve as precursors to vicinal diamines and as chiral auxiliaries in asymmetric synthesis. nih.gov

1-Methylimidazolidin-2-one, specifically, is recognized for its properties as a nucleophile. biosynth.com Research has demonstrated its use in gold(I)-catalyzed intermolecular amination of allylic alcohols, a reaction that proceeds with high regioselectivity and stereoselectivity. duke.edu The stability of the imidazolidinone ring system, compared to analogous structures like oxazolidinones, makes its derivatives particularly robust and useful in various synthetic contexts. msu.edu

Overview of Current Research Landscape

Contemporary research on imidazolidinones, including 1-methylated variants, is vibrant and multifaceted. A significant area of focus is the development of novel and efficient synthetic methodologies. Recent advancements include palladium-catalyzed carboamination reactions to construct substituted imidazolidin-2-ones from readily available starting materials like allylic amines and isocyanates. nih.gov Other innovative approaches involve the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, which offers high regioselectivity and a simple procedure. mdpi.com

Beyond synthesis, the applications of 1-Methylimidazolidin-2-one and its relatives continue to expand. In materials science, the related 1,3-Dimethyl-2-imidazolidinone (DMI) is investigated as an environmentally friendly polar aprotic solvent for the fabrication of perovskite solar cells and in polymerization reactions. merckmillipore.com In medicinal chemistry, derivatives are being synthesized and evaluated for a range of biological activities. mdpi.com Furthermore, the ability of the imidazolidinone nitrogen to act as a ligand has led to its use in coordination chemistry, with studies exploring the properties of its metal complexes. researchgate.net

Compound Data

The following table lists the physical and chemical properties of 1,3-Dimethyl-2-imidazolidinone (DMI), a closely related and well-studied compound, to provide context for the general characteristics of this class of solvents.

Table 1: Properties of 1,3-Dimethyl-2-imidazolidinone (DMI)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O | wikipedia.org |

| Molar Mass | 114.1457 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.056 g/cm³ at 20 °C | merckmillipore.com |

| Melting Point | 8 °C | merckmillipore.com |

| Boiling Point | 225 °C | wikipedia.org |

| Flash Point | 114 °C (closed cup) | merckmillipore.com |

| Vapor Pressure | <1 hPa (20 °C) | merckmillipore.com |

| CAS Number | 80-73-9 | wikipedia.org |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-Dialkylimidazolidines |

| 1,3-Dihydro-4-methyl-2H-imidazol-2-one |

| 1,3-Dimethyl-2-imidazolidinone (DMI) |

| 1-Methylimidazolidin-2-one |

| 2,2-dimethoxyethan-1-amine |

| 2-imino-1-methylimidazolidin-4-one |

| 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone |

| (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone |

| Acetone |

| Acetic acid |

| Allylic amines |

| Azlocillin |

| Benzaldehyde |

| Butyraldehyde |

| Carbonyl diimidazole |

| Emicerfont |

| Ethyl acetate |

| Formaldehyde |

| Hexamethylphosphoramide (HMPA) |

| Imidapril |

| Isocyanates |

| Phosgene |

| Tetrahydrofuran (THF) |

| Tetramethylurea |

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPZTKBRUCILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219522 | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-32-6 | |

| Record name | 1-Methyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Novel Cyclization Approaches to Imidazolidin-2-ones

Recent advancements in organic synthesis have led to the development of several novel cyclization methods for constructing the imidazolidin-2-one core. These strategies often employ metal catalysts or acid catalysis to achieve high efficiency and selectivity.

Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis has become a cornerstone for the synthesis of complex heterocyclic compounds, including imidazolidin-2-ones. Catalysts based on silver, rhodium, and palladium have proven particularly effective in mediating the formation of the five-membered urea (B33335) ring through various cycloaddition and amination pathways.

Silver-Catalyzed Cycloaddition of Nitrones with Methylene (B1212753) Isocyanides

A novel approach to the synthesis of imidazolidin-2-one derivatives involves the cooperative silver- and base-catalyzed diastereoselective cycloaddition of nitrones with isocyanides. eui.eu This method provides access to a wide array of 2-imidazolinone derivatives, which are closely related precursors to imidazolidin-2-ones. eui.euresearchgate.net The reaction, catalyzed by compounds like silver carbonate (Ag₂CO₃), yields products with diverse functional groups as single diastereomers in good to excellent yields. researchgate.net

The versatility of this method is enhanced by the ability to selectively access different diastereomers of the product by varying the base and the reaction temperature. researchgate.netresearchgate.net A proposed mechanism for a related silver-assisted [3+2] annulation of nitrones with isocyanides suggests a pathway involving nucleophilic addition, cyclization, protodeargentation, and oxidation. nih.gov

Rhodium-Catalyzed Intramolecular C–H Amination of N-Oxyurea Derivatives

Rhodium-catalyzed reactions represent another powerful strategy for synthesizing the imidazolidin-2-one scaffold. nih.gov Specifically, the intramolecular C-H amination of N-oxyurea derivatives, catalyzed by rhodium(II) complexes, facilitates the direct formation of the cyclic urea structure. nih.govresearchgate.net This transformation involves the generation of a rhodium nitrene intermediate from a nitrogen-atom precursor, which then inserts into a proximal C-H bond to effect cyclization. nih.govorganic-chemistry.org

This method is advantageous as it allows for the functionalization of unactivated C-H bonds under relatively mild conditions. nih.gov The choice of rhodium catalyst, such as rhodium(II) perfluorobutyrate, can be critical for achieving high yields and selectivity. organic-chemistry.org Researchers have found that both electron-rich and electron-poor aryl azides can serve as efficient sources for the reactive metal nitrene intermediate in related C-H amination reactions. nih.gov

Palladium-Catalyzed Amidation and Cyclization of Urea Derivatives

Palladium catalysis is widely employed in the synthesis of nitrogen-containing heterocycles. One such application is the amidation of vinylethylcarbamates followed by the cyclization of the resulting intermediate allyl ureas to form imidazolidin-2-ones. nih.gov This process leverages palladium's ability to catalyze both C-N bond formation and subsequent intramolecular cyclization reactions. The synthesis can also proceed via the cyclization of preformed urea derivatives under palladium catalysis, offering an alternative route to the target heterocycle. unipr.it

Palladium-Catalyzed Alkene Carboamination of N-Allylureas

A significant advancement in the synthesis of substituted imidazolidin-2-ones is the palladium-catalyzed carboamination of N-allylureas. nih.govorganic-chemistry.org This reaction involves the coupling of an N-allylurea with an aryl or alkenyl halide, generating two new bonds and up to two stereocenters in a single step. organic-chemistry.orgumich.edu The process is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, with a supporting ligand like Xantphos. organic-chemistry.org

This methodology offers a direct route to 4-substituted imidazolidin-2-ones and has been developed into an asymmetric synthesis, providing enantiomerically enriched products with good yields and high enantioselectivity (up to 95% ee). umich.edunih.gov The reaction mechanism is believed to proceed through oxidative addition, substrate deprotonation, aminopalladation, and a final, enantiodetermining reductive elimination step. umich.edu The versatility of this method is demonstrated by its compatibility with a range of aryl bromides bearing various functional groups. organic-chemistry.org

| N-Allylurea Substituent (R¹) | Aryl Bromide (ArBr) | Product | Yield (%) |

|---|---|---|---|

| Methyl | 4-Bromobenzonitrile | 1-Methyl-4-(4-cyanobenzyl)imidazolidin-2-one | 85 |

| Benzyl (B1604629) | Bromobenzene | 1-Benzyl-4-(phenylmethyl)imidazolidin-2-one | 82 |

| Phenyl | 4-Bromoanisole | 1-Phenyl-4-(4-methoxybenzyl)imidazolidin-2-one | 90 |

| Methyl | Methyl 4-bromobenzoate | 1-Methyl-4-(4-(methoxycarbonyl)benzyl)imidazolidin-2-one | 78 |

Acid-Catalyzed Approaches

In addition to metal-catalyzed methods, acid-catalyzed reactions provide a valuable alternative for the synthesis of imidazolidin-2-ones. A notable example is the reaction of (2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov

This reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), in a solvent like toluene (B28343) under reflux conditions. nih.gov The proposed mechanism involves the acid-promoted formation of a cyclic iminium ion intermediate from the urea derivative. This electrophilic intermediate then reacts with a C-nucleophile, leading to the formation of 4-substituted imidazolidin-2-ones with excellent regioselectivity. nih.gov The method benefits from readily available starting materials and a straightforward procedure, providing good to high yields of the desired products. nih.gov

| Urea Derivative | C-Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1-(2,2-Diethoxyethyl)-3-phenylurea | Phenol | 4-(4-Hydroxyphenyl)-1-phenylimidazolidin-2-one | 88 |

| 1-(2,2-Diethoxyethyl)-3-methyl-1-phenylurea | Sesamol | 4-(6-Hydroxybenzo[d] eui.euumich.edudioxol-5-yl)-1-methyl-3-phenylimidazolidin-2-one | 91 |

| 1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)-1-methylurea | Indole | 1-(4-Chlorophenyl)-4-(1H-indol-3-yl)-3-methylimidazolidin-2-one | 75 |

Reactions of N-(2,2-Dialkoxyethyl)ureas with Nucleophiles

A significant strategy for synthesizing the imidazolidin-2-one skeleton involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas, which then react with nucleophiles. This method allows for the direct introduction of a desired substituent at the 4-position of the imidazolidine (B613845) ring. nih.govcolab.wskazanmedjournal.ru

The process begins with the formation of N-(2,2-dialkoxyethyl)ureas, which are readily accessible from commercially available reagents. nih.gov For instance, 1-(2,2-dimethoxyethyl)-3-phenylurea can be synthesized by reacting 2,2-dimethoxyethan-1-amine with phenyl isocyanate. nih.gov

The core of the methodology is an acid-catalyzed reaction sequence. The proposed mechanism initiates with the formation of an oxonium cation from the acetal (B89532) group, followed by an intramolecular cyclization that forms a 5-methoxyimidazolidin-2-one intermediate. nih.gov Subsequent acid-promoted elimination of a methanol (B129727) molecule generates a cyclic iminium cation. This electrophilic intermediate is then trapped by a C-nucleophile, leading to the formation of 4-substituted imidazolidin-2-ones. nih.govresearchgate.net This approach is noted for its high regioselectivity, mild reaction conditions, and good to high product yields. nih.gov

The versatility of this method is demonstrated by the range of nucleophiles that can be employed, including various electron-rich aromatic and heterocyclic compounds. nih.govkazanmedjournal.ru

Table 1: Synthesis of 4-Substituted Imidazolidin-2-ones from N-(2,2-Dialkoxyethyl)ureas

| Starting Urea | Nucleophile | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Sesamol | TFA | 4-(6-Hydroxybenzo[d] nih.govacs.orgdioxol-5-yl)-1-phenylimidazolidin-2-one | 85% |

| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Sesamol | TFA | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] nih.govacs.orgdioxol-5-yl)imidazolidin-2-one | 82% |

Data sourced from research on the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas. nih.gov

Lewis Acid Catalysis in Amidoalkylation

The amidoalkylation reaction for the synthesis of imidazolidin-2-ones is significantly enhanced by the use of acid catalysts. While Brønsted acids like trifluoroacetic acid (TFA) are effective, Lewis acids also play a crucial role in promoting the necessary cyclization and substitution steps. nih.govresearchgate.net

The catalytic cycle involves the activation of the acetal group, facilitating the intramolecular cyclization to form a key cyclic iminium ion intermediate. nih.gov This highly electrophilic species is central to the amidoalkylation process, readily reacting with nucleophiles. The choice of catalyst can influence reaction conditions and yields. For example, studies have shown that decreasing the amount of TFA catalyst is possible without a significant loss in yield. nih.gov

In a related context, Lewis acid-catalyzed reactions have been shown to be effective in the stereospecific ring expansion of aziridine-2-carboxylates to yield enantiomerically pure 4-functionalized imidazolidin-2-ones, highlighting the utility of Lewis acids in constructing this heterocyclic system. rsc.org

Other Cyclization Strategies

Beyond the functionalization of urea precursors, direct cyclization of diamines provides a fundamental route to the imidazolidin-2-one ring system.

The most direct approach for the synthesis of cyclic ureas like imidazolidin-2-one is the carbonylation of the corresponding 1,2-diamines. nih.govacs.org This method involves treating a diamine, such as N-methylethylenediamine for the synthesis of 1-Methylimidazolidin-2-one, with a carbonylating agent.

A variety of reagents can serve as the carbonyl source, including historically toxic options and more modern, eco-friendly alternatives like dialkyl carbonates. acs.org The direct use of carbon dioxide (CO2) is an attractive, green alternative, though it often requires catalysts and specific reaction conditions due to the inertness of CO2. mdpi.com For instance, N,N′-dialkylethylenediamines can react with a CO/O2 mixture in the presence of a selenium catalyst to yield imidazolidin-2-ones. mdpi.com Another approach utilizes carbonyldiimidazole (CDI), which is noted for its low cost and benign byproducts. mdpi.com

Table 2: Examples of Carbonylating Agents for Diamine Cyclization

| Diamine Type | Carbonylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| N,N′-dialkylethylenediamines | CO/O2 | Selenium (5 mol%) | Imidazolidin-2-one |

| trans-(R,R)-1,2-diaminocyclohexane derivatives | Carbonyldiimidazole (CDI) | One-pot protocol | 1,3-Disubstituted imidazolidin-2-one |

This table summarizes various carbonylation strategies discussed in the literature. mdpi.commdpi.com

Functionalization and Derivatization Strategies

Once the core imidazolidin-2-one structure is formed, it can be further modified, or the synthesis can be adapted to directly produce substituted derivatives.

Synthesis of Substituted Imidazolidin-2-ones

A wide range of substituted imidazolidin-2-ones can be synthesized through various methodologies. One-pot multicomponent reactions are particularly efficient. For example, a pseudo-multicomponent reaction involving trans-(R,R)-diaminocyclohexane, an aromatic aldehyde, and subsequent reduction and cyclization with CDI yields 1,3-disubstituted imidazolidin-2-ones. mdpi.com

Another powerful technique is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This method provides excellent chemo- and regioselectivity for five-membered cyclic ureas under very mild conditions and with short reaction times. acs.org

Furthermore, the synthesis of 2-substituted N,N′-diacylimidazolidines has been developed through the reaction of Schiff bases with various acylating reagents, such as carboxylic acid chlorides and anhydrides. nih.gov

Synthesis of Iminoimidazolidinone Derivatives

The synthesis of iminoimidazolidinone derivatives represents a specific functionalization of the core structure. For instance, new 5-imino-4-thioxoimidazolidin-2-one derivatives can be synthesized. researchgate.net This is achieved through the reaction of N-arylcyanothioformamides with aryl isocyanates. This method produces the target compounds in high yields (77-90%) and with excellent purity. researchgate.net These derivatives are of interest for their potential biological activities. researchgate.net

Similarly, other complex derivatives such as imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones can be prepared from amino acid precursors like C-phenylglycine, which react with phenyl isocyanate or phenyl isothiocyanate. mdpi.comnih.gov

for 1-Methylimidazolidin-2-one

While 1-methylimidazolidin-2-one is a notable compound in organic synthesis, current research literature accessible through broad searches does not detail its specific application as a reagent or catalyst in the "Oxidative 1,2-Difunctionalization of Alkenes." This particular synthetic strategy, as outlined, does not appear to be a widely documented or common method involving 1-methylimidazolidin-2-one.

Extensive searches for methodologies directly utilizing 1-methylimidazolidin-2-one for the oxidative 1,2-difunctionalization of alkenes have not yielded specific research findings, detailed methodologies, or data tables pertinent to this exact process. The primary role of imidazolidin-2-one derivatives in the context of alkene functionalization is more commonly associated with their synthesis from alkenes, rather than their use as a key reagent in the difunctionalization of alkenes. For instance, methods such as the palladium-catalyzed carboamination of N-allylureas are employed to construct the imidazolidin-2-one ring system itself. umich.edunih.gov

Therefore, a detailed discussion, including research findings and data tables, on the "Oxidative 1,2-Difunctionalization of Alkenes Utilizing 1-Methylimidazolidin-2-one" cannot be provided at this time due to a lack of available scientific literature on this specific topic. Further investigation into highly specialized or proprietary research may be required to address this particular synthetic application.

Reaction Mechanisms and Catalysis

Mechanistic Investigations of Imidazolidinone-Mediated Reactions

Derivatives of 1-methylimidazolidin-2-one are cornerstone organocatalysts that operate through distinct activation modes, primarily iminium and enamine catalysis. These modes can be combined to facilitate complex cascade reactions, enabling the construction of intricate molecular architectures with high stereoselectivity from simple starting materials.

Iminium ion catalysis is a powerful strategy for activating α,β-unsaturated aldehydes and ketones toward nucleophilic attack. rsc.orgsemanticscholar.org This process is initiated by the condensation of a chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde, forming a chiral iminium ion intermediate. acs.org This transformation is crucial as it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more electrophilic. rsc.orgprinceton.edu

The key steps of the catalytic cycle are:

Iminium Ion Formation: The secondary amine of the imidazolidinone catalyst reversibly reacts with a carbonyl substrate (e.g., an α,β-unsaturated aldehyde) to form a positively charged iminium ion. rsc.org

Nucleophilic Attack: The activated iminium ion is now susceptible to attack by a wide range of nucleophiles at the β-position. rsc.org The bulky substituents on the chiral imidazolidinone catalyst effectively shield one face of the iminium ion, directing the nucleophile to the opposite face and thereby controlling the stereochemical outcome of the addition. core.ac.uk

Hydrolysis and Catalyst Regeneration: Following the nucleophilic addition, the resulting enamine intermediate is hydrolyzed, releasing the functionalized product and regenerating the chiral imidazolidinone catalyst, which can then enter another catalytic cycle. rsc.org

This activation mode has been successfully applied in a variety of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions. acs.orgcore.ac.uk For instance, the first highly enantioselective organocatalytic Diels-Alder reaction utilized an imidazolidinone catalyst to activate α,β-unsaturated aldehydes for reaction with dienes, producing cycloadducts with excellent enantioselectivities (83-96% ee). acs.org

In contrast to iminium ion catalysis which lowers the substrate's LUMO, enamine catalysis effectively raises the Highest Occupied Molecular Orbital (HOMO) of a carbonyl compound. semanticscholar.orgias.ac.in This activation mode involves the reaction of an imidazolidinone catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. ias.ac.insci-hub.boxacs.org This enamine acts as a carbanion equivalent, capable of reacting with various electrophiles. acs.org

The generally accepted mechanism for enamine-activated reactions proceeds as follows:

Enamine Formation: The catalyst reacts with an enolizable carbonyl compound to form a chiral enamine. ias.ac.in This step determines the subsequent stereoselectivity.

Electrophilic Attack: The nucleophilic enamine attacks an electrophile (e.g., aldehydes, fluorinating agents, or chlorinating agents). rsc.orgnih.gov The stereochemistry of the newly formed bond is dictated by the chiral environment of the catalyst.

Hydrolysis and Regeneration: The resulting iminium ion is then hydrolyzed to release the α-functionalized carbonyl product and regenerate the catalyst. rsc.orgias.ac.in

Imidazolidinone-catalyzed enamine activation has been employed in reactions such as asymmetric cross-aldol reactions, α-fluorination, and α-chlorination of aldehydes. rsc.orgias.ac.in For example, imidazolidinone catalysts have been shown to facilitate enantioselective cross-aldol reactions between different aldehydes. rsc.orgacs.org

A significant advancement in organocatalysis is the combination of iminium and enamine catalytic cycles in a single reaction vessel, known as cascade or domino catalysis. nih.gov This strategy allows for the rapid synthesis of complex molecules from simple precursors in a highly stereocontrolled manner. princeton.edu A single imidazolidinone catalyst can mediate both activation modes sequentially. sci-hub.boxnih.gov

In a typical organocascade reaction:

The reaction begins with an iminium-catalyzed conjugate addition of a nucleophile to an α,β-unsaturated aldehyde.

The resulting enamine intermediate, instead of being hydrolyzed, is trapped in situ by an electrophile in an enamine-catalyzed α-functionalization step. semanticscholar.org

This dual activation approach has enabled a variety of transformations previously not possible through single catalytic pathways. princeton.edu Imidazolidinone-based catalytic cycles have been successfully merged to allow diverse nucleophiles (like furans, indoles, and hydride sources) and electrophiles (such as chlorinating reagents) to undergo sequential additions with α,β-unsaturated aldehydes. nih.gov A key advantage of these cascade sequences is the potential for enantioenrichment in the second step, often leading to products with exceptionally high enantiomeric excess (≥99% ee). nih.gov Furthermore, these cascade pathways can be fine-tuned by using two different cycle-specific amine catalysts to control the diastereo- and enantioselective outcome. princeton.edunih.gov

Catalytic Roles of 1-Methylimidazolidin-2-one and its Derivatives

While 1-methylimidazolidin-2-one itself is primarily a polar aprotic solvent, its chiral derivatives, particularly the MacMillan catalysts, are highly influential in asymmetric organocatalysis.

The imidazolidin-2-one core can act as a nucleophile in certain synthetic contexts. In transition metal-catalyzed reactions, the nitrogen atoms of the urea (B33335) moiety can potentially coordinate to a metal center, influencing the catalytic activity or participating directly in the reaction. For instance, N-heterocyclic compounds can act as ligands or directing groups in metal-catalyzed processes. While specific examples detailing 1-methylimidazolidin-2-one as a primary nucleophile in common cross-coupling reactions are not extensively documented in comparison to its role in organocatalysis, related urea derivatives can undergo intramolecular cyclization and substitution reactions catalyzed by transition metals. The development of nucleophilic substitution reactions that proceed via radical intermediates using transition-metal catalysis offers a pathway for coupling with a variety of nucleophiles. walisongo.ac.id The activation of unsaturated bonds by transition metals allows for nucleophilic attack, a fundamental step in many catalytic hydrofunctionalization reactions. researchgate.net

The most prominent catalytic role of imidazolidinone derivatives is in asymmetric organocatalysis, where they provide exceptional levels of stereocontrol. Chiral imidazolidinones, developed by David MacMillan and others, are robust, easily prepared from amino acids, and effective for a broad range of enantioselective transformations. rsc.org

The stereocontrol exerted by these catalysts stems from their rigid chiral structure. Substituents on the imidazolidinone backbone create a well-defined chiral pocket that effectively differentiates the two prochiral faces of the intermediate iminium ion or enamine. core.ac.uk This steric shielding forces the incoming nucleophile or electrophile to approach from the less hindered side, leading to the preferential formation of one enantiomer. core.ac.uk

This principle has been applied to a wide array of reactions, achieving high enantioselectivity.

Table 1: Selected Organocatalytic Reactions Mediated by Chiral Imidazolidinone Catalysts

| Reaction Type | Substrates | Catalyst Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Diels-Alder Reaction | α,β-Unsaturated aldehydes, Dienes | (5S)-Imidazolidinone derivative | 83–96% |

| Friedel-Crafts Alkylation | Indoles, α,β-Unsaturated aldehydes | (2S,5S)-Imidazolidinone derivative | Up to 99% |

| α-Fluorination | Aldehydes, NFSI | (2S,5S)-Imidazolidinone derivative | 90–99% |

| α-Chlorination | Aldehydes, Perchlorinated quinone | (2S,5S)-Imidazolidinone derivative | 83–96% |

| Cross-Aldol Reaction | Propionaldehyde, Isobutyraldehyde | Proline derivative (related catalyst) | >99% |

Data compiled from multiple sources. rsc.orgacs.org

The combination of imidazolidinone organocatalysis with other catalytic modes, such as photoredox catalysis, has further expanded its utility, enabling highly enantioselective α-functionalizations of aldehydes via radical pathways. acs.org The stereochemical outcome in these dual catalytic systems is still governed by the steric environment of the imidazolidinone-derived enamine. acs.org

Influence of Reaction Conditions on Mechanisms in the Synthesis of 1-Methylimidazolidin-2-one

The reaction mechanisms involved in the synthesis and transformation of 1-Methylimidazolidin-2-one and its derivatives are highly sensitive to the conditions under which the reactions are carried out. Key factors such as the choice of solvent, the nature of anions in metal catalysis, and the control of selectivity play a crucial role in determining the outcome of the reaction, including the yield, purity, and stereochemistry of the final product.

Solvent Effects in Catalytic Transformations

The solvent is not merely an inert medium for a chemical reaction but an active participant that can significantly influence the reaction pathway and catalytic performance. epfl.ch In the context of catalytic transformations involving 1-Methylimidazolidin-2-one, solvents can affect reaction rates, selectivity, and even the stability of the catalyst and intermediates. epfl.chhes-so.ch

Different solvents can have a profound impact on the selectivity and enantiomeric excess (ee) of the products. For instance, in the transfer hydrogenation of aromatic ketones, using isopropanol as a solvent with a chiral manganese-based catalyst can lead to high enantiomeric excess. mdpi.com However, switching the solvent to methanol (B129727) under the same conditions can result in a racemic product, indicating a complete loss of stereoselectivity. mdpi.com This highlights the strong dependence of the catalytic pathway on the choice of solvent. mdpi.com

In the synthesis of imidazolidin-2-ones, the choice of solvent can also dictate the regioselectivity of the reaction. A study on the reaction of N-arylcyanothioformamides with isothiocyanates to form imidazolidineiminodithiones demonstrated that dimethylformamide (DMF) as a solvent, with triethylamine as a catalyst, selectively produces the desired regioisomer in good to high yields. nih.gov In contrast, other solvents might lead to a mixture of regioisomers or different products altogether. nih.gov

The effect of various solvents on the ceria-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate has been systematically studied. While alcohols and acetonitrile generally give high yields, solvents like N-methylpyrrolidone (NMP) and tetrahydrofuran (THF) result in significantly lower yields. nih.gov Among the tested solvents, 2-propanol was identified as the optimal choice, as it suppresses the formation of solvent-derived byproducts and leads to high conversion and selectivity. nih.govresearchgate.net

Table 1: Effect of Different Solvents on the Ceria-Catalyzed Synthesis of 2-Imidazolidinone

| Solvent | Yield of 2-Imidazolidinone (%) | Notes |

| Methanol | >67 | High yield |

| Ethanol | >67 | High yield |

| 1-Propanol | >67 | High yield |

| 2-Propanol | 83 | Best solvent, high selectivity |

| tert-Butanol | >67 | High yield |

| Acetonitrile (CH3CN) | >67 | Formation of solvent-derived byproducts |

| N-Methylpyrrolidone (NMP) | 58 | Lower yield |

| Tetrahydrofuran (THF) | 35 | Much lower yield |

Data sourced from a study on the CeO2-catalyzed synthesis of 2-imidazolidinone. nih.gov

Anion Effects in Metal Catalysis

In metal-catalyzed reactions, the anions present in the reaction medium, often from the metal precursor or additives, can have a significant impact on the catalytic activity and selectivity. These anions can coordinate to the metal center, thereby modifying its electronic properties and steric environment, which in turn influences the reaction mechanism.

The role of anions is particularly evident in reactions where they can act as nucleophiles or Lewis bases. For example, in the nickel-catalyzed reaction of aziridines with isocyanates, the iodide anion from the NiI2 catalyst plays a crucial role by acting as a nucleophile to open the aziridine ring. mdpi.com

In the context of synthesizing benzimidazolidin-2-ones from 1,2-benzenediamines and carbon dioxide, the anion of the ionic liquid catalyst can activate the diamine substrate. mdpi.com For instance, in the presence of [DBUH][OAc], the acetate anion is proposed to activate the diamine, facilitating the subsequent reaction with CO2. mdpi.com Similarly, tungstate catalysts, in the form of TBA2[WO4], are effective for the synthesis of benzimidazolidin-2-ones, where the tungstate anion is believed to activate both the diamine and CO2. mdpi.com

The concept of using anion control to modulate the properties of inorganic materials for catalysis is a growing area of research. nih.gov By incorporating different anions into a metal oxide framework, it is possible to alter the electronic state of the metal and create unique active sites. nih.gov This approach has been applied to various small-molecule conversion reactions and highlights the potential for designing more efficient catalysts by tuning the anionic environment of the metal center. nih.gov

Regioselectivity and Stereoselectivity Control

Controlling regioselectivity and stereoselectivity is a central challenge in the synthesis of substituted 1-Methylimidazolidin-2-one derivatives, as the biological activity and physical properties of these compounds are often highly dependent on their specific substitution pattern and stereochemistry.

Regioselectivity

The regioselective synthesis of imidazolidin-2-ones can be achieved through various strategies, often involving careful selection of catalysts and reaction conditions. An acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles has been shown to produce 4-(het)arylimidazolidin-2-ones with excellent regioselectivity. nih.govnih.gov The regioselectivity in this case was rationalized through quantum chemistry calculations, which indicated that the formation of the 4-substituted product is kinetically and thermodynamically favored over the 5-substituted isomer. nih.gov

The proposed mechanism involves the formation of an iminium cation intermediate, which can then react with a nucleophile at either the C4 or C5 position. nih.gov The preference for the C4 position is attributed to the relative stabilities of the transition states leading to the two different regioisomers. nih.gov

Stereoselectivity

The control of stereoselectivity is crucial for the synthesis of chiral imidazolidin-2-ones, which are valuable as chiral auxiliaries and intermediates in asymmetric synthesis. nih.gov Palladium-catalyzed carboamination reactions of N-allylureas have emerged as a powerful method for the stereoselective synthesis of imidazolidin-2-ones. nih.gov These reactions can create up to two new stereocenters in a single step with good to excellent diastereoselectivity. nih.gov

In these reactions, the transformation typically proceeds with a net syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond of the allyl group. nih.gov This stereochemical outcome is consistent with a mechanism involving intramolecular aminopalladation of the alkene followed by reductive elimination. The substituents on the N-allylurea substrate can significantly influence the diastereoselectivity of the reaction.

Table 2: Diastereoselectivity in the Pd-Catalyzed Carboamination for the Synthesis of 4,5-Disubstituted Imidazolidin-2-ones

| Substrate (N-Allylurea Derivative) | Diastereomeric Ratio (syn:anti) |

| Substrate with cyclic alkene | >20:1 |

| Substrate with E-1,2-disubstituted alkene | >20:1 |

| Substrate with allylic substituent | Good diastereoselectivity |

Data reflects the general outcomes observed in Pd-catalyzed carboamination reactions. nih.gov

The development of catalytic asymmetric versions of these reactions is an active area of research, aiming to provide enantiomerically pure imidazolidin-2-one derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 1-Methylimidazolidin-2-one by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H-NMR: In a typical ¹H-NMR spectrum of 1-Methylimidazolidin-2-one, three distinct signals are expected. The methyl protons (N-CH₃) would appear as a sharp singlet. The four protons on the ethylene (B1197577) bridge of the imidazolidinone ring are chemically non-equivalent and are expected to appear as two separate multiplets, likely triplets, due to coupling with each other. The protons on the carbon adjacent to the methylated nitrogen (C5) are shifted slightly differently than the protons on the carbon adjacent to the secondary amine (C4).

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 1-Methylimidazolidin-2-one, three distinct signals are predicted in the aliphatic region and one in the carbonyl region. The carbonyl carbon (C=O) is expected to have the largest chemical shift. The two methylene (B1212753) carbons (-CH₂-) in the ring and the methyl carbon (-CH₃) would appear at lower chemical shifts.

The following table represents predicted chemical shifts (δ) in parts per million (ppm). Actual experimental values may vary based on the solvent and other experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Predicted Multiplicity (¹H-NMR) |

|---|---|---|---|

| ¹H | ~2.7 - 2.8 | N-CH₃ | Singlet |

| ¹H | ~3.2 - 3.4 | -N(CH₃)-CH₂- | Triplet |

| ¹H | ~3.4 - 3.6 | -NH-CH₂- | Triplet |

| ¹³C | ~30 | N-CH₃ | N/A |

| ¹³C | ~38 | -NH-CH₂- | N/A |

| ¹³C | ~48 | -N(CH₃)-CH₂- | N/A |

| ¹³C | ~165 | C=O | N/A |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-Methylimidazolidin-2-one is characterized by several key absorption bands. umich.edu A very strong and prominent absorption band is expected for the carbonyl (C=O) group of the cyclic urea (B33335). Additionally, absorptions corresponding to C-H stretching of the methyl and methylene groups, as well as C-N stretching vibrations, are anticipated.

The following table lists the expected characteristic FT-IR absorption bands. The exact wavenumber (cm⁻¹) can vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3200 - 3400 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Cyclic Urea (Amide) | 1680 - 1720 | Strong, Sharp |

| N-H Bend | Secondary Amine | 1500 - 1600 | Medium |

| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range. The 1-Methylimidazolidin-2-one molecule contains a carbonyl group which has non-bonding electrons and a π-bond. It is therefore expected to exhibit absorption in the far UV region, typically below 220 nm, corresponding to n→π* and π→π* electronic transitions. Due to the lack of an extended chromophore system, this technique is more often used for quantification at a specific wavelength rather than for detailed structural elucidation of this particular compound.

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are essential for separating 1-Methylimidazolidin-2-one from mixtures and for its quantification, while mass spectrometry provides information about the mass and fragmentation of the molecule.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of non-volatile compounds. For a polar compound like 1-Methylimidazolidin-2-one, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. The retention time of the compound is a key identifier under specific conditions. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

The table below outlines typical parameters for an RP-HPLC method suitable for the analysis of 1-Methylimidazolidin-2-one.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecyl silane), 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile/methanol (B129727) |

| Detector | UV detector set at a low wavelength (e.g., 205-215 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. GC is suitable for volatile and thermally stable compounds like 1-Methylimidazolidin-2-one. The compound is vaporized and separated in a capillary column, and then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a unique pattern of fragment ions, which serves as a "molecular fingerprint."

The molecular formula of 1-Methylimidazolidin-2-one is C₄H₈N₂O, with a molecular weight of approximately 100.12 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 100. Key fragmentation pathways would likely involve the loss of the methyl group, the carbonyl group, and cleavage of the heterocyclic ring.

The following table presents the expected major ions in the mass spectrum of 1-Methylimidazolidin-2-one.

| m/z | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 100 | [C₄H₈N₂O]⁺ (Molecular Ion) | - |

| 85 | [M - CH₃]⁺ | CH₃ |

| 72 | [M - CO]⁺ | CO |

| 56 | [C₃H₄N]⁺ or [C₂H₄N₂]⁺ | CH₄N₂O or C₂H₄O |

| 42 | [C₂H₄N]⁺ | C₂H₄NO |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. researchgate.netrsc.org The method first employs liquid chromatography to separate the parent compound from any impurities or degradation products. Subsequently, the separated components are ionized and analyzed by a tandem mass spectrometer. The first mass spectrometer (MS1) isolates a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions (product ions), creating a unique fragmentation pattern that serves as a structural fingerprint for the molecule. sci-hub.st

In the context of 1-Methylimidazolidin-2-one, LC-MS/MS is crucial for identifying products that may arise from synthesis side-reactions or degradation under stress conditions (e.g., hydrolysis, oxidation, or photolysis). rsc.org The monoisotopic mass of 1-Methylimidazolidin-2-one is 100.06366 Da. uni.lu When analyzed, the protonated molecule ([M+H]⁺) would be selected as the precursor ion with a mass-to-charge ratio (m/z) of 101.07094. uni.lu Collision-induced dissociation (CID) would then generate a series of product ions.

Hypothetical degradation or fragmentation of 1-Methylimidazolidin-2-one could involve ring-opening hydrolysis or cleavage of the N-methyl bond. The resulting products would be separated by LC and identified by their unique precursor and product ion masses. For instance, hydrolysis could break the amide bond, leading to N-methyl-N'-(2-aminoethyl)urea. The fragmentation patterns of these products provide definitive structural confirmation.

Below is a representative data table of potential ions and fragments that could be identified in an LC-MS/MS analysis of a stressed sample of 1-Methylimidazolidin-2-one.

| Precursor Ion (m/z) | Proposed Structure | Key Product Ions (m/z) | Proposed Fragment Structure/Loss |

| 101.07 | 1-Methylimidazolidin-2-one [M+H]⁺ | 70.06 | Loss of methyl isocyanate (CH₃NCO) |

| 101.07 | 1-Methylimidazolidin-2-one [M+H]⁺ | 57.06 | Loss of HNCO and CH₃ |

| 119.08 | N-methyl-N'-(2-aminoethyl)urea [M+H]⁺ | 76.07 | Loss of CH₃NCO |

| 119.08 | N-methyl-N'-(2-aminoethyl)urea [M+H]⁺ | 44.05 | [CH₃NHCH₂]⁺ fragment |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Detailed Chemical Characterization

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an analytical technique renowned for its exceptionally high mass resolving power and mass accuracy, often achieving sub-parts-per-million (ppm) precision. copernicus.orgresearchgate.net This capability allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. In FT-ICR MS, ions are trapped in a strong magnetic field within a Penning trap. The cyclotron frequency of the ions is measured, which is inversely proportional to their m/z ratio. This frequency-based measurement is inherently more precise than other mass detection methods. copernicus.org

For the detailed chemical characterization of 1-Methylimidazolidin-2-one, FT-ICR MS would be employed to confirm its elemental formula (C₄H₈N₂O). By measuring the m/z of the protonated molecule with very high accuracy, it is possible to distinguish it from other compounds with the same nominal mass but different elemental formulas. This is particularly valuable for confirming the identity of synthesis products or resolving ambiguities in complex mixtures where multiple components may have very similar masses. nih.gov

The ultra-high resolution of FT-ICR MS also allows for the resolution of isotopic fine structures, providing further confidence in the elemental composition assignment. researchgate.net

The following table illustrates how high-resolution mass data from FT-ICR MS confirms the elemental composition of the protonated 1-Methylimidazolidin-2-one.

| Elemental Formula | Calculated Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

| [C₄H₉N₂O]⁺ | 101.07094 | 101.07091 | -0.3 |

| [C₅H₁₃O]⁺ | 101.09609 | - | - |

| [C₃H₇N₃O]⁺ | 101.05839 | - | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. curiaglobal.com The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed model of the electron density, and thus the atomic structure of the molecule, can be constructed. This includes precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystal structure of anhydrous 1-Methylimidazolidin-2-one has been reported. researchgate.net The analysis revealed that the compound crystallizes from the vapor phase, forming sheet-like structures. These sheets are held together by a one-dimensional network of hydrogen bonds. researchgate.net This structural information is critical for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

A complete crystallographic study provides specific data on the unit cell dimensions and symmetry of the crystal. While the full dataset for 1-Methylimidazolidin-2-one is not publicly available, a typical crystallographic data table includes the parameters shown below. For illustrative purposes, the data for the related compound Methylisothiazolinone is presented to demonstrate the type of information obtained from such an analysis. mdpi.com

| Parameter | Value (Illustrative Example: Methylisothiazolinone) | Description |

| Chemical formula | C₄H₅NOS | The elemental composition of the molecule. |

| Crystal system | Monoclinic | The geometric system describing the crystal's symmetry. |

| Space group | P2₁/n | The specific symmetry group of the crystal. |

| a (Å) | 5.8643(2) | Unit cell dimension along the a-axis. |

| b (Å) | 13.0645(5) | Unit cell dimension along the b-axis. |

| c (Å) | 7.0863(3) | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 109.849(2) | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 511.09(3) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of 1-Methylimidazolidin-2-one and its derivatives. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for investigating the properties of imidazolidinone-based compounds. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical problems.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in 1-Methylimidazolidin-2-one. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision.

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.govwikipedia.org

| Molecular Orbital | Energy (Hartree) |

|---|---|

| HOMO | -0.150240 |

| LUMO | 0.110254 |

Data sourced from a study on 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). nih.gov

Computational studies are pivotal in mapping out the potential energy surfaces of chemical reactions involving imidazolidin-2-ones. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction pathways and understand reaction mechanisms.

For instance, in the synthesis of substituted imidazolidin-2-ones, DFT calculations (at the B3LYP/6-311++G(d,p) level) have been used to elucidate the plausible reaction mechanism. mdpi.com These calculations can determine the relative energies of various intermediates and the activation barriers for different reaction steps. mdpi.com The mechanism for the formation of regioisomeric imidazolidin-2-ones can proceed through different pathways, and transition state analysis helps in identifying the most energetically favorable route. mdpi.com For example, the formation of a 4-substituted imidazolidin-2-one might be kinetically favored over a 5-substituted one due to a lower energy transition state.

Quantum chemistry calculations are particularly effective in explaining the regioselectivity observed in the synthesis of substituted imidazolidin-2-ones. nih.gov In reactions where multiple products can be formed, DFT can be used to calculate the energies of the different possible intermediates and transition states, thereby predicting the major product. nih.govresearchgate.net

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, a high degree of regioselectivity is observed, leading predominantly to 4-substituted imidazolidin-2-ones. mdpi.comnih.gov Computational studies have rationalized this by showing that the formation of the iminium cation intermediate leading to the 4-substituted product is energetically more favorable than the pathway leading to the 5-substituted isomer. mdpi.com

The choice of solvent can significantly influence the outcome of a chemical reaction. Computational models can incorporate the effects of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). These models are crucial for accurately predicting reaction outcomes in solution.

In the context of imidazolidinone synthesis, computational studies using implicit solvent models have been employed to support experimentally observed regiochemical outcomes. mdpi.com The solvent can stabilize certain intermediates or transition states more than others, thereby altering the reaction pathway and selectivity. For example, in the regioselective synthesis of imidazolidineiminodithiones, DFT computations at the B3LYP-D4/def2-TZVP level in implicit DMF solvent were conducted to rationalize the observed regioselectivity. mdpi.com

Molecular Mechanics (MM) and Dynamics Simulations for Structural Optimization

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or for simulating the dynamic behavior of molecules over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a less computationally intensive alternative for studying the conformational landscape and dynamics of molecules like 1-Methylimidazolidin-2-one.

MD simulations can be used to study the behavior of cyclic ureas in solution, providing insights into processes like nucleation and aggregation. pnas.orgnih.gov For instance, MD simulations of urea (B33335) in aqueous solution have been used to investigate its effect on the structure of water. acs.org Although specific MM and MD studies for the structural optimization of 1-Methylimidazolidin-2-one are not detailed in the provided search results, these methods are generally applicable for exploring the conformational flexibility of the five-membered ring and the orientation of the methyl group. Such simulations can reveal the most populated conformations in different solvent environments and provide a dynamic picture of the molecule's structure.

Computational Modeling for Catalyst Design and Prediction

A notable example is the computational analysis of the enantioselective (4 + 3)-cycloaddition reaction catalyzed by a chiral imidazolidinone derivative, 2-tert-butyl-5-benzylimidazolidinone. nih.gov Density Functional Theory (DFT) calculations were used to understand the facial selectivity of the reaction. The study revealed that the conformational arrangement of the catalyst, particularly the benzyl (B1604629) group, plays a crucial role in determining the stereochemical outcome. nih.govuq.edu.au This was found to be due to the need to avoid unfavorable steric interactions with other parts of the molecule, which in turn dictates the preferred face for the cycloaddition to occur. nih.govuq.edu.au

The computational methods employed in such studies are critical for catalyst design. By modeling the transition states of the reaction, chemists can predict which catalyst geometries will favor the formation of a desired product enantiomer. Key computational approaches in catalyst design involving imidazolidinone derivatives include:

Density Functional Theory (DFT): Used to calculate the electronic structure and geometry of molecules and transition states. nih.govresearchgate.net

Molecular Mechanics (MM): Often used for conformational searches to identify low-energy structures of catalysts and intermediates.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the reactive center is treated with high-level quantum mechanics and the rest of the system with more efficient molecular mechanics.

These computational tools allow for the rational design of catalysts by predicting their performance before they are synthesized in the lab, saving time and resources. The insights gained from these computational studies on substituted imidazolidinones can, in principle, be applied to the design of catalysts based on the 1-Methylimidazolidin-2-one scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on 1-Methylimidazolidin-2-one were identified in the provided search results, research on derivatives of the broader imidazolidinone class highlights the applicability of these methods.

For instance, 2D and 3D-QSAR studies have been performed on a series of arylsulfonylimidazolidinone derivatives to explore their anti-cancer activity. appconnect.in These studies aim to identify the key physicochemical properties and structural features (pharmacophores) that are responsible for the observed biological effect.

In one such study, the following statistical methods were employed: appconnect.in

Partial Least Squares (PLS): A regression technique used in the 2D-QSAR to correlate molecular descriptors with biological activity.

k-Nearest-Neighbor Molecular Field Analysis (kNN-MFA): A 3D-QSAR method that uses steric and electrostatic fields to build a predictive model.

The results of this QSAR study on arylsulfonylimidazolidinone derivatives are summarized in the table below:

| QSAR Method | Statistical Parameter | Value | Significance |

| 2D-QSAR (PLS) | r² | 0.7106 | Indicates a good correlation between the descriptors and the activity within the training set. |

| q² | 0.5176 | Represents the predictive power of the model as determined by cross-validation. | |

| 3D-QSAR (kNN-MFA) | q² | 0.5909 | Indicates the predictive ability of the 3D model. |

| Data sourced from a study on arylsulfonylimidazolidinone derivatives. appconnect.in |

The pharmacophore mapping in this study identified a five-point hypothesis (AADHR) consisting of two acceptor atoms, one donor group, one hydrophobic group, and one aromatic ring as being important for the anti-cancer activity. appconnect.in Such models provide a rational basis for the design of new, more potent compounds. Although this study was not on 1-Methylimidazolidin-2-one itself, the principles and findings are relevant to the broader class of imidazolidinone-containing molecules and demonstrate how QSAR can be a powerful tool in medicinal chemistry for this scaffold.

Applications in Organic Synthesis and Advanced Materials

Role as Synthetic Intermediates and Building Blocks

1-Methylimidazolidin-2-one is an organic compound that serves as a versatile solvent and intermediate in chemical reactions. medchemexpress.com The imidazolidin-2-one scaffold is a well-established and crucial feature in medicinal chemistry and drug discovery. nih.gov These compounds are frequently used as precursors for vicinal diamines, which are themselves highly valuable building blocks in both organic and medicinal chemistry. nih.gov

The synthesis of substituted imidazolidin-2-ones is an area of active research, with various methods developed to create these valuable intermediates. nih.gov One such approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, which allows for the creation of a series of novel 4-(het)arylimidazolidin-2-ones. nih.govresearchgate.net This method is noted for its excellent regioselectivity and reliance on readily available starting materials. nih.gov The utility of these cyclic ureas as intermediates is underscored by their presence in a variety of bioactive compounds and FDA-approved drugs. nih.gov

As Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The imidazolidin-2-one framework has been effectively utilized in this capacity, continuing to evolve as a steadfast tool in asymmetric synthesis. wikipedia.orgchim.it These auxiliaries have been successfully applied to the stereoselective synthesis of various products, including β-lactams, γ-lactones, and aziridines. chim.it

A significant challenge in using chiral auxiliaries is their recovery and reuse, which is crucial for cost-effective and sustainable synthesis. nih.gov To address this, polymer-supported versions of 2-imidazolidinone chiral auxiliaries have been developed. For instance, a non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone has been successfully used in asymmetric alkylation reactions, achieving excellent diastereocontrol (>99% de). nih.gov This approach facilitates the recovery and recycling of the expensive chiral auxiliary, enabling the production of highly optically pure carboxylic acids. nih.gov

The table below summarizes the results of asymmetric alkylation using a polymer-supported 2-imidazolidinone auxiliary, demonstrating high yields and diastereoselectivity.

| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl (B1604629) bromide | Alkylated polymer 6a | 99 | >99 |

| 2 | Ethyl iodide | Alkylated polymer 6b | 98 | >99 |

| 3 | Allyl bromide | Alkylated polymer 6c | 99 | >99 |

| 4 | Methyl iodide | Alkylated polymer 6d | 99 | >99 |

This table is based on data from a study on asymmetric alkylation reactions using a non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary. nih.gov

Precursors for Complex Molecules

The imidazolidin-2-one moiety is a key structural component in a plethora of complex and pharmacologically active molecules. nih.gov Its role as a precursor extends to the synthesis of natural products and has been integral in the development of several widely used pharmaceuticals. nih.govchim.it The inherent structure of imidazolidin-2-ones makes them ideal starting points for creating more complex molecular architectures. nih.gov

For example, the scaffold is the core of several FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

| Drug Name | Therapeutic Class |

| Imidapril | Antihypertensive (ACE inhibitor) |

| Azlocillin | Antibiotic (Penicillin) |

| Emicerfont | Investigational drug for anxiety/depression |

This table lists examples of FDA-approved drugs containing the imidazolidin-2-one moiety. nih.gov

Furthermore, chiral 2-imidazolidinones have been employed in the stereoselective synthesis of important natural products, such as those in the furoindoline family, and key pharmaceuticals like fluoxetine. chim.it The synthesis of these complex targets often relies on the robust and predictable stereochemical control exerted by the imidazolidinone auxiliary during key bond-forming steps. chim.it

Functional Materials and Biopolymer Scaffolds

Beyond small molecule synthesis, the imidazolidin-2-one scaffold is being incorporated into advanced materials and biopolymers. consensus.app Researchers have developed methods for the in-peptide synthesis of imidazolidin-2-one-4-carboxylate (Imi), creating peptidomimetics with unique structural properties. consensus.app These Imi scaffolds function as proline analogues and are capable of inducing well-defined and unusual secondary structures in peptides, such as γ'-turns, γ-turns, and rare ε-turns. consensus.app

This ability to control peptide conformation is crucial for creating functional biomaterials. consensus.appnih.gov The imidazolidin-2-one rings within these peptides can be further modified. Proteinaceous side chains can be introduced at the N1 position, allowing the scaffold to mimic any natural amino acid residue. consensus.app Additionally, the rings can be equipped with unnatural or functionalized side chains. These chains can act as linkers, providing a means to chemoselectively bind the Imi-peptides to other materials, such as: consensus.app

Nanoparticles

Biomaterials

Diagnostic probes

This functionalization opens the door to creating sophisticated biopolymer scaffolds for applications in tissue engineering and regenerative medicine, where controlled cell attachment, growth, and migration are paramount. consensus.appnih.gov The development of soluble polymer-supported 2-imidazolidinones also represents a step towards functional materials, combining the reactivity of solution-phase chemistry with the practical benefits of easy purification and recovery. nih.gov

Environmental Behavior and Degradation Studies

Degradation Pathways and Mechanisms

Detailed mechanisms for the environmental or industrial degradation of 1-Methylimidazolidin-2-one are not well-documented in publicly accessible research. The following sections reflect the absence of specific studies for this compound.

Photolytic Degradation Processes

There are no specific studies found that investigate the photolytic degradation of 1-Methylimidazolidin-2-one. Research in this area often focuses on more complex molecules where the imidazolidin-2-one moiety is a known photoproduct of a larger parent compound, but these findings cannot be extrapolated to 1-Methylimidazolidin-2-one itself.

Microbial Degradation and Biotransformation

Specific research on the microbial degradation or biotransformation of 1-Methylimidazolidin-2-one is not available in the reviewed literature. General principles of microbial biotransformation involve processes like oxidation, reduction, and hydrolysis to increase a compound's water solubility for excretion by organisms. However, no studies have been identified that apply these principles directly to 1-Methylimidazolidin-2-one or identify specific microbial strains capable of its metabolism.

Oxidative and Thermal Degradation in Industrial Processes (e.g., CO2 capture solvents)

There is no evidence in the reviewed literature to suggest that 1-Methylimidazolidin-2-one is used as a primary solvent in industrial CO2 capture processes, which typically employ aqueous amine solutions. Consequently, studies on its oxidative and thermal degradation under these specific conditions are absent. While general safety information suggests that related compounds should be stored away from strong oxidizing agents and that thermal decomposition can occur at high temperatures, specific degradation pathways, reaction kinetics, and resulting products for 1-Methylimidazolidin-2-one in an industrial context have not been documented.

Identification of Degradation Products and Metabolites

As a direct consequence of the lack of degradation studies, there is no available information identifying the specific degradation products or metabolites of 1-Methylimidazolidin-2-one resulting from photolytic, microbial, oxidative, or thermal processes.

Environmental Fate and Persistence Studies

The persistence of 1-Methylimidazolidin-2-one in the environment (e.g., in soil or water) is largely uncharacterized. A key safety data sheet for the compound states, "Persistence and Degradability: No information available". This indicates that the necessary studies to determine its environmental half-life and long-term fate have either not been conducted or are not publicly available.

Data Tables

Due to the lack of quantitative data in the scientific literature for the degradation and environmental fate of 1-Methylimidazolidin-2-one, no data tables can be generated at this time.

Structure Activity Relationship Studies of Derivatives

Correlating Structural Modifications with Biological Response

The biological response of imidazolidinone derivatives is highly dependent on the nature and position of substituents on the core ring. Modifications at the N1, N3, C4, and C5 positions can dramatically influence potency, selectivity, and pharmacokinetic properties.

The imidazolidinone core has been incorporated into various compounds designed as potential anticancer agents. SAR studies have revealed key structural features necessary for cytotoxicity against cancer cell lines.

For a series of arylsulfonylimidazolidinones , the intact 4-phenyl-l-benzenesulfonylimidazolidinone structure was identified as a critical pharmacophore for anticancer activity. Research indicates that hydrophobic substitutions, particularly at the 2-position of the 1-aminobenzenesulfonyl moiety, are beneficial for enhancing cytotoxic effects. Conversely, introducing steric bulk at the 4-position of the N-arylsulfonylimidazolidinone scaffold leads to a loss of activity. Further modifications, such as incorporating bulky or hydrophobic acyl groups onto an attached 3,4-dihydroquinoline ring, were found to significantly increase anticancer potency.

In another class of derivatives, pyrazolylmethylene-2-thioxoimidazolidin-4-ones , the substituents on the aromatic rings attached to the pyrazole (B372694) core play a pivotal role. The presence of electron-withdrawing groups, such as fluoro and trifluoromethyl substituents, was found to be crucial for achieving high potency and selectivity against androgen-sensitive prostate cancer cells (LNCaP).

| Derivative Class | Core Scaffold | Key Structural Features for Anticancer Activity |

| Arylsulfonylimidazolidinones | 4-phenyl-l-benzenesulfonylimidazolidinone | • Intact core is essential.• Hydrophobic groups at the 2-position of the sulfonyl moiety enhance activity.• Steric bulk at the 4-position of the imidazolidinone ring abolishes activity. |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-ones | Pyrazolylmethylene-imidazolidinone | • Fluoro and trifluoromethyl groups on phenyl rings attached to the pyrazole are critical for potency. |

Imidazolidinone derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. A study focusing on 5-imino-4-thioxo-2-imidazolidinone derivatives, synthesized with various halogenated and alkylated aromatic substituents at the N1 and N3 positions, demonstrated significant antibacterial and antifungal activities. nih.govresearchgate.netbenthamscience.com While many of the tested compounds showed activity, the most potent antimicrobial effects were observed in derivatives that had been further cyclized into more complex heterocyclic systems. nih.govbenthamscience.com Specifically, an imidazo[4,5-b]quinoxalin-2(3H)-one derivative showed the highest activity. nih.govbenthamscience.com This suggests that while the imidazolidinone core contributes to the antimicrobial profile, fusing it with other rings like quinoxaline (B1680401) can significantly enhance potency. nih.govbenthamscience.com Another study on 2-thioxo-4-imidazolidinones found that a derivative bearing a 4-chlorophenylamino group exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg

Regarding antioxidant activity, detailed SAR studies correlating specific structural features of imidazolidinone derivatives with in-vitro radical scavenging are not extensively documented. However, in-vivo studies on 2-thioxo-imidazolidin-4-one derivatives have shown promising results. sciencescholar.ussciencescholar.us In a rat model where oxidative stress was induced by hydrogen peroxide, administration of a 2-thioxo-imidazolidin-4-one derivative led to a significant elevation in the levels of serum glutathione (B108866) (GSH) and catalase, key components of the endogenous antioxidant defense system. sciencescholar.ussciencescholar.us This indicates that compounds of this class can exert antioxidant effects in a biological system, though the specific structural requirements for this activity remain an area for further investigation. sciencescholar.ussciencescholar.us

Enzyme Inhibition: Imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.govnih.gov SAR studies revealed that these compounds act as competitive inhibitors. The inhibitory potency is highly sensitive to the substitution pattern on the benzylidene moiety at the C5 position.

Key findings from these studies include:

Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring is critical for activity. A derivative with a 2,4-dihydroxy substitution pattern showed significantly higher potency than non-hydroxylated or monohydroxylated analogs.

Halogen Substituents: The introduction of halogen atoms, such as chlorine or bromine, at the C3 and C5 positions of the phenyl ring also enhanced inhibitory activity.

Positional Isomers: The position of substituents has a profound impact. For instance, moving a hydroxyl group from the ortho to the meta or para position can drastically alter the IC50 value.

| Compound ID (Reference nih.gov) | R1 | R2 | R3 | R4 | R5 | PTP1B IC50 (μM) |

| 5a | H | H | H | H | H | 172 |

| 5b | H | OH | H | OH | H | 2.15 |

| 5c | H | H | OH | H | H | 12.3 |

| 5e | H | Br | H | Br | H | 6.01 |

| 5f | H | Cl | H | Cl | H | 15.3 |

| 5h | H | OH | H | H | H | 23.4 |